TSTU
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
TSTU is synthesized by reacting tetramethylurea with N-hydroxysuccinimide in the presence of tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent ratios, and reaction times to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
TSTU primarily undergoes substitution reactions, where it activates carboxylic acids to form N-hydroxysuccinimide esters. These esters then react with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: this compound, N-hydroxysuccinimide, primary amines.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or dimethylformamide.
Major Products
The major products formed from this compound-mediated reactions are amides, which are crucial in the synthesis of peptides, glycopeptides, and other biologically significant molecules .
Scientific Research Applications
TSTU has a wide range of applications in scientific research:
Mechanism of Action
TSTU activates carboxylic acids by converting them into highly reactive N-hydroxysuccinimide esters. These esters then rapidly react with primary amines to form amide bonds. The mechanism involves the formation of an intermediate ester, which is highly susceptible to nucleophilic attack by amines .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium hexafluorophosphate (HSTU)
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium chloride (TSTU-Cl)
- N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium bromide (this compound-Br)
Uniqueness
This compound is unique due to its high efficiency in forming amide bonds with minimal racemization, making it a preferred reagent in peptide synthesis. Its ability to maintain high reactivity even in aqueous environments sets it apart from other coupling reagents .
Properties
IUPAC Name |
[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;trifluoroborane;fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3.BF3.FH/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3)4;/h5-6H2,1-4H3;;1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYYWTQJMFGHLU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O.[F-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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